molecular formula C10H13N3O2S B5107398 N-cyclopentyl-N'-1,3-thiazol-2-ylethanediamide

N-cyclopentyl-N'-1,3-thiazol-2-ylethanediamide

Cat. No.: B5107398
M. Wt: 239.30 g/mol
InChI Key: BJHPYHUDDCVBNG-UHFFFAOYSA-N
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Description

N1-CYCLOPENTYL-N2-(THIAZOL-2-YL)OXALAMIDE is a small molecule compound belonging to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. The compound has a molecular formula of C10H13N3O2S and a molecular weight of 239.298 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPENTYL-N2-(THIAZOL-2-YL)OXALAMIDE typically involves the reaction of cyclopentylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for N1-CYCLOPENTYL-N2-(THIAZOL-2-YL)OXALAMIDE are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-CYCLOPENTYL-N2-(THIAZOL-2-YL)OXALAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives .

Scientific Research Applications

N1-CYCLOPENTYL-N2-(THIAZOL-2-YL)OXALAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-CYCLOPENTYL-N2-(THIAZOL-2-YL)OXALAMIDE involves its interaction with specific molecular targets. One known target is methionine aminopeptidase in Escherichia coli, where the compound acts as an inhibitor. This inhibition disrupts the normal function of the enzyme, leading to potential antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOOCTYL-N’-THIAZOL-2-YL-OXALAMIDE
  • N-CYCLOHEPTYL-N’-THIAZOL-2-YL-OXALAMIDE
  • N-PHENETHYL-N’-THIAZOL-2-YL-OXALAMIDE
  • N-(4-PHENYL-THIAZOL-2-YL)-OXALAMIDE
  • N-METHYL-N’-THIAZOL-2-YL-OXALAMIDE

Uniqueness

N1-CYCLOPENTYL-N2-(THIAZOL-2-YL)OXALAMIDE is unique due to its specific cyclopentyl and thiazole moieties, which confer distinct chemical and biological properties. Its ability to inhibit methionine aminopeptidase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopentyl-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c14-8(12-7-3-1-2-4-7)9(15)13-10-11-5-6-16-10/h5-7H,1-4H2,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHPYHUDDCVBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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